molecular formula C10H12F3NO B13037960 (1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13037960
M. Wt: 219.20 g/mol
InChI Key: RHMFFVGFZDRSPL-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of the trifluoromethyl group and the chiral centers make it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of trifluoromethylation reagents. One common method is the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar trifluoromethylation techniques. The scalability of these methods allows for the efficient production of the compound in significant quantities, making it accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium or nickel for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL is unique due to its chiral centers and the specific arrangement of the trifluoromethyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1

InChI Key

RHMFFVGFZDRSPL-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(F)(F)F)N)O

Origin of Product

United States

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